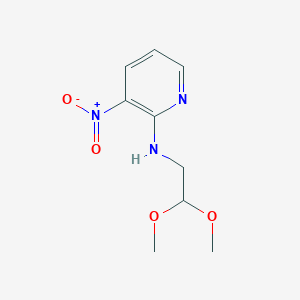

N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine

Description

Properties

IUPAC Name |

N-(2,2-dimethoxyethyl)-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4/c1-15-8(16-2)6-11-9-7(12(13)14)4-3-5-10-9/h3-5,8H,6H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OALZZCLISYXUMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC1=C(C=CC=N1)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679482 | |

| Record name | N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003947-06-5 | |

| Record name | N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine" chemical properties

An In-depth Technical Guide to N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine: Synthesis, Properties, and Applications as an Imidazo[1,2-a]pyridine Precursor

Introduction: A Strategic Intermediate in Medicinal Chemistry

This compound is a specialized organic compound that serves as a high-value intermediate in the synthesis of complex heterocyclic structures. While not an end-product itself, its true significance lies in its molecular architecture, which is purposefully designed for the efficient construction of the imidazo[1,2-a]pyridine scaffold. This fused bicyclic system is recognized as a "privileged scaffold" in drug discovery, forming the core of numerous compounds with a wide spectrum of biological activities, including antiviral, anticancer, anti-inflammatory, and analgesic properties[1][2].

This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the synthesis, chemical properties, and strategic applications of this compound. We will explore the causality behind its synthetic design and demonstrate its utility as a precursor to medicinally relevant chemical libraries.

Chemical Identity and Physicochemical Properties

The fundamental properties of this compound are summarized below. These identifiers are crucial for accurate sourcing, handling, and documentation in a research and development setting.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1003947-06-5 | [3] |

| Molecular Formula | C₉H₁₃N₃O₄ | [3] |

| Molecular Weight | 227.21 g/mol | [3] |

| Appearance | Not Available (Typically a solid at room temp.) | [3] |

| Storage | 2-8°C, Refrigerator | [3] |

Synthesis and Purification

The synthesis of this compound is most effectively achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This strategy is predicated on the electronic properties of the pyridine ring system.

Synthetic Strategy: The Rationale

The choice of an SₙAr reaction is a classic example of activating a heterocyclic ring for nucleophilic attack. The pyridine ring is inherently electron-deficient, but the presence of a strongly electron-withdrawing nitro (-NO₂) group at the 3-position significantly enhances this effect. This group powerfully withdraws electron density from the ring through both inductive and resonance effects, creating a pronounced partial positive charge (δ+) at the C2 and C6 positions. This activation makes the displacement of a suitable leaving group, such as a halide, at the C2 position by a nucleophile highly favorable[4]. Aminoacetaldehyde dimethyl acetal serves as the nitrogen nucleophile, providing the side chain required for subsequent cyclization.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of the title compound.

Reaction: 2-Chloro-3-nitropyridine + Aminoacetaldehyde dimethyl acetal → this compound

Materials:

-

2-Chloro-3-nitropyridine (1.0 eq)

-

Aminoacetaldehyde dimethyl acetal (1.2 eq)[5]

-

N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Isopropanol

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask under a nitrogen atmosphere, add 2-chloro-3-nitropyridine and the chosen anhydrous solvent (e.g., DMF).

-

Add the base (DIPEA or K₂CO₃) to the solution and stir.

-

Add aminoacetaldehyde dimethyl acetal dropwise to the stirring mixture at room temperature.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the mixture to room temperature and dilute with water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude material by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a pure solid.

Synthesis Workflow Diagram

Caption: SₙAr synthesis of the target compound.

Spectroscopic Characterization (Anticipated Data)

Structural confirmation is paramount. The following table outlines the expected spectroscopic signatures for this compound, which serve as a benchmark for analytical validation.

| Technique | Expected Characteristics |

| ¹H NMR | - Pyridine Protons: Three signals in the aromatic region (δ 7.0-8.5 ppm), exhibiting characteristic doublet of doublets (dd) or doublet (d) coupling patterns. - NH Proton: A broad singlet, typically downfield, which is exchangeable with D₂O[6]. - Side Chain CH: A triplet (δ ~4.5-5.0 ppm) coupled to the adjacent CH₂ group. - Side Chain CH₂: A doublet (δ ~3.5-4.0 ppm) coupled to the CH and split further by the NH proton. - Methoxy Protons (OCH₃): A sharp singlet (δ ~3.3-3.5 ppm) integrating to 6 protons. |

| ¹³C NMR | - Pyridine Carbons: Five signals in the aromatic region (δ ~110-160 ppm). - Acetal Carbon (CH): A signal around δ ~100-105 ppm. - Side Chain CH₂: A signal around δ ~45-55 ppm. - Methoxy Carbons (OCH₃): A signal around δ ~50-55 ppm. |

| Mass Spec. | - (ESI+) : Expected [M+H]⁺ peak at m/z 228.09. |

| IR (cm⁻¹) | - N-H Stretch: A sharp peak around 3300-3400 cm⁻¹. - C-H Stretches: Aliphatic and aromatic signals around 2850-3100 cm⁻¹. - NO₂ Stretches: Two strong, characteristic bands at ~1520-1550 cm⁻¹ (asymmetric) and ~1340-1360 cm⁻¹ (symmetric). - C=C/C=N Stretches: Signals in the 1400-1600 cm⁻¹ region. |

Reactivity and Synthetic Utility

The primary value of this compound is its role as a precursor for intramolecular cyclization.

Intramolecular Cyclization to 8-nitroimidazo[1,2-a]pyridine

This transformation is the key application of the title compound. Under acidic conditions, the dimethoxy acetal is deprotected to reveal a highly reactive aldehyde. This aldehyde then undergoes a spontaneous intramolecular condensation with the adjacent secondary amine on the pyridine ring, followed by dehydration, to form the fused, aromatic 8-nitroimidazo[1,2-a]pyridine ring system. This reaction is a variation of the well-established Tschitschibabin reaction for imidazo[1,2-a]pyridine synthesis[1][7].

Protocol for Cyclization:

-

Dissolve this compound in a suitable acidic medium (e.g., polyphosphoric acid (PPA), concentrated sulfuric acid, or refluxing in ethanolic HCl).

-

Heat the mixture (typically 80-120 °C) until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by pouring it onto ice and neutralizing with a base (e.g., concentrated ammonium hydroxide or sodium bicarbonate solution).

-

The product often precipitates and can be collected by filtration. Alternatively, it can be extracted with an organic solvent like dichloromethane or ethyl acetate.

-

The crude product can be purified by recrystallization or column chromatography.

Cyclization Mechanism Diagram

Caption: Acid-catalyzed cyclization pathway.

Further Functionalization: Reduction of the Nitro Group

A significant advantage of this synthetic route is the presence of the nitro group on the final imidazo[1,2-a]pyridine product. This group can be readily reduced to a primary amine (8-aminoimidazo[1,2-a]pyridine) using standard conditions such as catalytic hydrogenation (H₂ over Pd/C) or chemical reducing agents (e.g., SnCl₂, Fe/HCl). This resulting amino group serves as a versatile synthetic handle for further derivatization, allowing for the creation of amide libraries, sulfonamides, or other analogues for structure-activity relationship (SAR) studies.

Applications in Drug Discovery

The true utility of this compound is its ability to unlock access to libraries of substituted imidazo[1,2-a]pyridines. These scaffolds are prevalent in many clinically evaluated and marketed drugs. By modifying the starting materials or derivatizing the final product, researchers can rapidly generate a diverse set of novel compounds for biological screening against various therapeutic targets. The nitropyridine moiety, in particular, is a key building block for molecules with potential antitumor, antiviral, and anti-neurodegenerative activities[8][9].

Safety and Handling

While specific GHS data for this compound is not published, its structure suggests necessary precautions based on related aminonitropyridine compounds[10][11].

-

Hazard Class: Assumed to be an irritant and potentially harmful if swallowed. Aminonitroaromatic compounds should be handled as potentially toxic.

-

GHS Pictograms (Anticipated):

-

Hazard Statements (Anticipated):

-

Precautionary Measures:

-

Always handle in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place as recommended[3].

-

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block that provides an efficient and reliable pathway to the medicinally significant 8-nitroimidazo[1,2-a]pyridine core. Its synthesis is straightforward, leveraging fundamental principles of aromatic chemistry. Its true power is realized in its subsequent acid-catalyzed cyclization and the potential for further functionalization of the resulting nitro group. For drug discovery programs focused on kinase inhibitors, antivirals, or other therapeutic areas where the imidazo[1,2-a]pyridine scaffold is prominent, this intermediate represents a critical tool for the rapid generation of novel chemical entities.

References

-

Bastrakov, M., et al. (2024). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

-

Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Stack Exchange. [Link]

-

Pharmaffiliates. This compound. Pharmaffiliates. [Link]

-

PubChem. 2-Nitropyridin-3-amine. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Nitropyridin-2-ylamine. National Center for Biotechnology Information. [Link]

- Google Patents. (n.d.). Process for making 3-amino-2-chloro-4-methylpyridine.

-

Royal Society of Chemistry. (2021). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [Link]

-

Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. [Link]

-

ResearchGate. (n.d.). Synthesis of N‐protected protected aminoacetaldehyde dimethyl acetal... ResearchGate. [Link]

- Google Patents. (n.d.). Preparation method of 2-chloro-3-aminopyridine.

-

ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. American Chemical Society. [Link]

-

ResearchGate. (2024). Nitropyridines in the Synthesis of Bioactive Molecules. ResearchGate. [Link]

- Google Patents. (n.d.). Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction.

-

PubMed Central. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. National Institutes of Health. [Link]

-

BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]

-

PubMed Central. (2010). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]-pyridines and Indoles with Triethylamine. National Institutes of Health. [Link]

-

MDPI. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]

Sources

- 1. bio-conferences.org [bio-conferences.org]

- 2. mdpi.com [mdpi.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Aminoacetaldehyde Dimethyl Acetal: Crucial Role in Medicinal Chemistry and its Production Method_Chemicalbook [chemicalbook.com]

- 6. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. 2-Nitropyridin-3-amine | C5H5N3O2 | CID 83281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 3-Nitropyridin-2-ylamine | C5H5N3O2 | CID 77887 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine (CAS 1003947-06-5)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Intermediate in Medicinal Chemistry

N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine is a pivotal, yet often overlooked, intermediate in the synthesis of a class of compounds of significant interest in drug discovery: the imidazo[1,2-a]pyridines.[1][2][3][4] This guide, intended for the discerning researcher, aims to provide a comprehensive technical overview of this molecule, moving beyond a simple recitation of facts to an in-depth exploration of its synthesis, properties, and critical role in the construction of complex heterocyclic systems. As a senior application scientist, the emphasis here is not just on the "what" but the "why"—the underlying chemical principles that govern its reactivity and utility.

Physicochemical Properties and Safety Considerations

A thorough understanding of a compound's physical properties and safe handling requirements is the foundation of any successful research endeavor.

Key Physicochemical Data

| Property | Value | Source |

| CAS Number | 1003947-06-5 | [5] |

| Molecular Formula | C₉H₁₃N₃O₄ | [5] |

| Molecular Weight | 227.21 g/mol | [5] |

| Appearance | Not explicitly stated, likely a solid | - |

| Melting Point | 191 - 193 °C (for a related compound, 3-Amino-2-nitropyridine) | [1] |

| Solubility | Insoluble in water (for a related compound) | [1] |

| Storage | 2-8°C Refrigerator | [5] |

Predicted Spectroscopic Data

-

¹H NMR (predicted): The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the N-H proton, the methoxy groups, and the ethyl bridge. The pyridine protons will be influenced by the electron-withdrawing nitro group and the amino substituent.

-

¹³C NMR (predicted): The carbon NMR spectrum will display distinct signals for the carbons of the pyridine ring, with the carbon bearing the nitro group being significantly deshielded. The carbons of the dimethoxyethyl group will also be readily identifiable.

-

IR Spectroscopy (predicted): Key infrared absorptions are anticipated for the N-H stretching of the secondary amine, the asymmetric and symmetric stretches of the nitro group (typically around 1550-1500 cm⁻¹ and 1365-1325 cm⁻¹), and C-O stretching of the methoxy groups.

-

Mass Spectrometry (predicted): The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of 227.21. Fragmentation patterns would likely involve the loss of methoxy groups or cleavage of the ethyl side chain.

Safety and Handling

Although a specific safety data sheet for this compound is not publicly available, the hazards can be inferred from related nitropyridine compounds.[1][6]

-

General Precautions: Handle in a well-ventilated area, preferably a fume hood.[1] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Avoid inhalation of dust and contact with skin and eyes.[1]

-

First Aid: In case of skin contact, wash thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[6] If inhaled, move to fresh air.[6] If ingested, rinse mouth and seek medical advice.[6]

Synthesis of this compound

The most logical and widely applicable method for the synthesis of this compound is through a nucleophilic aromatic substitution (SₙAr) reaction. This approach leverages the electron-deficient nature of the pyridine ring, which is further activated by the presence of the nitro group.

The Underlying Chemistry: Nucleophilic Aromatic Substitution

The SₙAr mechanism is a cornerstone of heterocyclic chemistry. In this case, the electron-withdrawing nitro group at the 3-position strongly activates the 2-position of the pyridine ring towards nucleophilic attack. The chlorine atom at the 2-position serves as a good leaving group. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the chloride ion to yield the final product. The inductive effect of the nitro group makes the C-2 position particularly electron-deficient and thus susceptible to nucleophilic attack.[7]

Proposed Experimental Protocol

This protocol is based on established procedures for similar SₙAr reactions involving 2-chloro-3-nitropyridine.[8]

Reaction:

Materials:

-

2-chloro-3-nitropyridine

-

2,2-dimethoxyethanamine

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

-

A non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a solution of 2-chloro-3-nitropyridine (1.0 eq) in the chosen anhydrous solvent, add 2,2-dimethoxyethanamine (1.1-1.2 eq) and the base (1.5-2.0 eq).

-

Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

The Critical Role in Imidazo[1,2-a]pyridine Synthesis

The primary utility of this compound lies in its function as a precursor to the imidazo[1,2-a]pyridine scaffold.[1][2] This bicyclic heteroaromatic system is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[3][4]

The Cyclization Pathway: A Two-Step Transformation

The conversion of this compound to an imidazo[1,2-a]pyridine involves a two-step sequence:

-

Reduction of the Nitro Group: The nitro group is reduced to an amino group. This is a crucial step as it introduces the second nitrogen atom required for the formation of the imidazole ring.

-

Acid-Catalyzed Cyclization and Aromatization: The newly formed amino group, in the presence of an acid catalyst, attacks the acetal carbon of the dimethoxyethyl side chain. Subsequent elimination of two molecules of methanol and aromatization leads to the formation of the stable imidazo[1,2-a]pyridine ring system.

Proposed Experimental Protocol for Cyclization

This protocol outlines a general procedure for the reductive cyclization.

Reaction:

(Note: The final product will be a substituted imidazo[1,2-a]pyridine, the exact structure of which depends on the subsequent reaction steps not detailed here.)

Materials:

-

This compound

-

A reducing agent (e.g., Iron powder in acetic acid, tin(II) chloride, or catalytic hydrogenation with Pd/C)

-

A suitable solvent (e.g., Ethanol, Methanol, or Acetic Acid)

-

An acid catalyst (if not already present in the reduction step, e.g., hydrochloric acid)

Procedure:

-

Reduction: Dissolve this compound in the chosen solvent. Add the reducing agent. For example, if using iron powder, add it to a solution of the starting material in acetic acid and heat the mixture.

-

Monitor the reduction by TLC until the starting material is consumed.

-

Cyclization: If the reduction was performed under neutral or basic conditions, add an acid catalyst to the reaction mixture.

-

Heat the reaction mixture to facilitate the cyclization and aromatization.

-

After the reaction is complete, cool the mixture and neutralize it with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Visualizing the Chemical Transformations

Synthesis of this compound

Caption: Synthetic pathway to the target compound.

Cyclization to Imidazo[1,2-a]pyridine

Caption: Reductive cyclization to the imidazo[1,2-a]pyridine core.

Conclusion and Future Outlook

This compound is a valuable and versatile intermediate. While it may not be the final active pharmaceutical ingredient, its role in the efficient construction of the medicinally important imidazo[1,2-a]pyridine scaffold cannot be overstated. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher working in this area. Future work could focus on optimizing the synthesis and cyclization protocols, as well as exploring its use in the creation of novel and diverse libraries of imidazo[1,2-a]pyridine derivatives for high-throughput screening in drug discovery programs.

References

-

- Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction.

-

- PMC - NIH.

-

- Pharmaffiliates.

-

- PubChem.

-

- Process for producing 2,3-diamino-6-methoxypyridine.

-

- ResearchGate.

-

- Organic Chemistry Portal.

-

- Thermo Fisher Scientific.

-

- PMC - NIH.

-

- Royal Society of Chemistry.

-

- 2, 4-DI-(NITROGEN CONTAINING GROUP) SUBSTITUTED PYRIMIDINE COMPOUND AND PREPARATION METHOD AND USE THEREOF.

-

- Preparation method of 2-chloro-3-aminopyridine.

-

- ResearchGate.

-

- BLD Pharm.

-

- Chemistry Stack Exchange.

-

- The Royal Society of Chemistry.

-

- Common Organic Chemistry.

-

- United States Patent.

-

- Chemexciting.

-

- Veeprho.

-

- PubChem.

-

- The Royal Society of Chemistry.

-

- ChemicalBook.

Sources

- 1. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]

- 3. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Page loading... [guidechem.com]

An In-depth Technical Guide to N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine, a key heterocyclic intermediate. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's structural attributes, a robust synthesis protocol, analytical characterization, and its potential applications in the synthesis of complex bioactive molecules.

Introduction: The Strategic Importance of Nitropyridine Scaffolds

Pyridine-based ring systems are a cornerstone in medicinal and agricultural chemistry, with a significant percentage of FDA-approved drugs containing this privileged structural motif.[1] Among the vast landscape of pyridine derivatives, nitropyridines stand out as exceptionally versatile precursors. The presence of the nitro group significantly influences the electronic properties of the pyridine ring, facilitating a range of chemical transformations. Specifically, the strong electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions, making nitropyridines valuable building blocks for the synthesis of more complex heterocyclic systems.[1]

This compound, with its characteristic 3-nitropyridin-2-amine core and a protected aldehyde functionality in the side chain, is a strategically designed intermediate. This structure allows for sequential chemical modifications, making it a valuable tool in the divergent synthesis of compound libraries for drug discovery and other applications.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction setup, and purification.

| Property | Value | Source |

| CAS Number | 1003947-06-5 | [2] |

| Molecular Formula | C₉H₁₃N₃O₄ | [2] |

| Molecular Weight | 227.21 g/mol | [2] |

| Appearance | Expected to be a yellow to brown crystalline powder | Inferred from related compounds[3] |

| Storage | 2-8°C, Refrigerator | [2] |

Below is a 2D representation of the molecular structure of this compound.

Caption: 2D structure of this compound.

Synthesis Protocol: A Validated Approach

The synthesis of this compound can be reliably achieved through a nucleophilic aromatic substitution (SNAr) reaction. This method leverages the high reactivity of 2-chloro-3-nitropyridine with primary amines. The electron-withdrawing nitro group at the 3-position makes the C-2 position highly electrophilic and susceptible to nucleophilic attack.[4]

Synthesis Workflow

Caption: Overall workflow for the synthesis and characterization.

Step-by-Step Experimental Procedure

Materials:

-

2-Chloro-3-nitropyridine

-

Aminoacetaldehyde dimethyl acetal

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-3-nitropyridine (1.0 eq).

-

Solvent and Base: Dissolve the starting material in anhydrous DMF. Add a suitable base, such as triethylamine (1.5 eq) or potassium carbonate (2.0 eq). The base acts as a scavenger for the hydrochloric acid generated during the reaction.

-

Nucleophile Addition: To the stirred solution, add aminoacetaldehyde dimethyl acetal (1.2 eq) dropwise at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Extraction: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Final Product: Collect the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a solid.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyridine ring, a triplet for the CH of the acetal, a doublet for the CH₂ adjacent to the amine, and singlets for the two methoxy groups. The coupling patterns and chemical shifts will be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR will display distinct signals for each of the nine carbon atoms in the molecule, including the characteristic downfield shifts for the aromatic carbons attached to the nitro and amino groups.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should reveal the molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 227.21.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the secondary amine, asymmetric and symmetric stretching of the nitro group (typically around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹), and C-O stretching of the acetal.

Potential Applications and Future Directions

This compound is a valuable intermediate with significant potential in medicinal chemistry and organic synthesis.

-

Synthesis of Imidazo[4,5-b]pyridines: The 2-amino-3-nitropyridine moiety is a common precursor for the synthesis of imidazo[4,5-b]pyridines, a class of compounds with a wide range of biological activities, including kinase inhibition.[1] The synthesis typically involves the reduction of the nitro group to an amine, followed by cyclization with a suitable one-carbon synthon.

-

Deprotection and Further Functionalization: The dimethoxyacetal group serves as a protected aldehyde. Under acidic conditions, it can be readily hydrolyzed to reveal the aldehyde functionality, which can then be used in various subsequent reactions such as reductive amination, Wittig reactions, or condensation reactions to build more complex molecular architectures.

Caption: Synthetic utility and potential applications of the title compound.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. Based on the safety data for the related compound 3-nitropyridin-2-ylamine, it is advisable to treat this compound as a potential irritant.[5]

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place.[6]

Conclusion

This compound is a strategically important synthetic intermediate. Its facile preparation via nucleophilic aromatic substitution, coupled with the orthogonal reactivity of its functional groups, makes it a valuable building block for the synthesis of diverse heterocyclic compounds, particularly those of medicinal interest. This guide provides the essential technical information for its synthesis, characterization, and informed use in research and development.

References

-

MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

-

Chemistry Stack Exchange. Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. [Link]

-

Pharmaffiliates. This compound. [Link]

-

PubChem. 3-Nitropyridin-2-ylamine. [Link]

Sources

- 1. Nitropyridines in the Synthesis of Bioactive Molecules | MDPI [mdpi.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. 3-Nitropyridin-2-ylamine | C5H5N3O2 | CID 77887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

Spectroscopic Characterization of N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic properties of N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis to aid in the identification and characterization of this molecule.

Introduction to this compound

This compound is a substituted nitropyridine derivative. The presence of a 2-amino-3-nitropyridine scaffold is significant in medicinal chemistry, as this core is found in a variety of compounds with diverse biological activities.[1][2] The dimethoxyethyl substituent introduces an acetal functional group, which can act as a protected aldehyde and may be valuable in further synthetic transformations. The structural features of this molecule, including the aromatic ring, the nitro group, the secondary amine, and the acetal, give rise to a unique spectroscopic fingerprint.

Chemical Structure and Properties:

-

Chemical Name: this compound

-

CAS Number: 1003947-06-5[3]

-

Molecular Formula: C₉H₁₃N₃O₄[4]

-

Molecular Weight: 227.22 g/mol [5]

The following sections will provide a detailed analysis of the expected spectroscopic data for this compound, based on established principles of NMR, IR, and MS, and by drawing parallels with structurally related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual protons and carbon atoms.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to show distinct signals for the protons on the pyridine ring and the dimethoxyethyl side chain. The chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating amino group on the pyridine ring.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 - 8.5 | dd | 1H | H-6 |

| ~8.1 - 8.3 | dd | 1H | H-4 |

| ~6.6 - 6.8 | t | 1H | H-5 |

| ~4.6 - 4.8 | t | 1H | CH (acetal) |

| ~3.6 - 3.8 | d | 2H | CH₂ |

| ~3.4 | s | 6H | OCH₃ |

| ~7.5 - 8.0 | br s | 1H | NH |

Interpretation:

-

The protons on the pyridine ring (H-4, H-5, and H-6) will appear in the aromatic region, with their chemical shifts influenced by the substituents. The H-6 proton is expected to be the most downfield due to its proximity to the nitrogen atom and the nitro group.

-

The acetal proton (CH) will appear as a triplet due to coupling with the adjacent methylene (CH₂) protons.

-

The methylene protons (CH₂) will appear as a doublet, coupling with the acetal proton.

-

The six protons of the two equivalent methoxy groups (OCH₃) will appear as a sharp singlet.

-

The amine proton (NH) is expected to be a broad singlet and its chemical shift can be variable.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environments.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~158 - 160 | C-2 |

| ~150 - 152 | C-6 |

| ~135 - 137 | C-4 |

| ~130 - 132 | C-3 |

| ~108 - 110 | C-5 |

| ~102 - 104 | CH (acetal) |

| ~54 - 56 | OCH₃ |

| ~45 - 47 | CH₂ |

Interpretation:

-

The carbon atoms of the pyridine ring will have distinct chemical shifts. C-2 and C-3, being directly attached to the amino and nitro groups, will be significantly affected.

-

The acetal carbon (CH) will appear around 102-104 ppm, which is characteristic for this functional group.

-

The methoxy carbons (OCH₃) will have a chemical shift in the range of 54-56 ppm.

-

The methylene carbon (CH₂) will be the most upfield of the sp³ hybridized carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 - 3450 | Medium | N-H stretching (secondary amine) |

| ~2950 - 3100 | Medium | C-H stretching (aromatic and aliphatic) |

| ~1580 - 1610 | Strong | C=C stretching (aromatic ring) |

| ~1500 - 1550 | Strong, Asymmetric | N-O stretching (nitro group) |

| ~1330 - 1370 | Strong, Symmetric | N-O stretching (nitro group) |

| ~1250 - 1350 | Strong | C-N stretching (aromatic amine) |

| ~1050 - 1150 | Strong | C-O stretching (acetal) |

Interpretation:

-

A medium intensity band in the region of 3350-3450 cm⁻¹ is expected for the N-H stretch of the secondary amine.

-

Strong, sharp peaks corresponding to the asymmetric and symmetric stretching of the nitro group will be prominent in the spectrum.

-

The aromatic C=C stretching vibrations will be observed in the 1580-1610 cm⁻¹ region.

-

Strong C-O stretching bands characteristic of the acetal group will be present in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data:

-

Molecular Ion (M⁺): m/z = 227.09

-

Major Fragments:

-

m/z = 196 (M⁺ - OCH₃)

-

m/z = 181 (M⁺ - NO₂)

-

m/z = 152 (Loss of the dimethoxyethyl side chain)

-

m/z = 75 (CH(OCH₃)₂)

-

Fragmentation Pathway:

The fragmentation of this compound is expected to proceed through several key pathways, including the loss of a methoxy radical, the nitro group, or the entire dimethoxyethyl side chain.

Caption: Predicted Mass Spectrometry Fragmentation of this compound.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed in this guide.

NMR Spectroscopy

Workflow for NMR Data Acquisition:

Caption: General workflow for acquiring NMR spectra.

IR Spectroscopy

Protocol for ATR-FTIR Spectroscopy:

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample onto the ATR crystal.

-

Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Data Processing: Perform a background subtraction to obtain the final spectrum.

Mass Spectrometry

Protocol for Electrospray Ionization (ESI) Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion: Infuse the sample solution into the ESI source at a constant flow rate.

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Conclusion

This technical guide provides a detailed prediction of the NMR, IR, and MS spectroscopic data for this compound. The predicted data, based on fundamental spectroscopic principles and comparison with related structures, serves as a valuable resource for the identification and characterization of this compound in a research and development setting. Experimental verification of this data is recommended for definitive structural confirmation.

References

- Google Patents. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.

-

Pharmaffiliates. This compound. [Link]

-

PubChem. N-(2-methoxyethyl)-5-nitropyridine-3-carboxamide. [Link]

-

PubChem. N-isopropyl-3-nitropyridin-2-amine. [Link]

-

PubChem. 2-Nitropyridin-3-amine. [Link]

-

MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

-

Chemistry LibreTexts. Spectroscopy of Amines. [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of 2,2-dimethylpropane. [Link]

-

University of Calgary. 13C-NMR. [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link]

-

OSTI.gov. Mass Spectra of N-Nitroso Compounds. [Link]

-

University of Wisconsin-Madison. IR: amines. [Link]

Sources

- 1. Nitropyridines in the Synthesis of Bioactive Molecules | MDPI [mdpi.com]

- 2. Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound | 1003947-06-5 [chemicalbook.com]

An In-depth Technical Guide to the Solubility Profile of N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of drug discovery and development, the journey of a promising molecule from a laboratory curiosity to a therapeutic agent is fraught with challenges. Among the most fundamental of these is the compound's solubility. Poor solubility can be a significant impediment, potentially leading to unpredictable in vitro results, diminished in vivo efficacy, and ultimately, the failure of an otherwise potent drug candidate.[1] A thorough understanding and characterization of a compound's solubility profile is therefore not merely a perfunctory exercise but a cornerstone of a successful drug development program. This guide provides a comprehensive technical overview of the solubility profile of the research chemical N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine, offering a blend of theoretical insights and practical, field-proven experimental protocols. Our aim is to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively evaluate and navigate the solubility challenges associated with this and similar chemical entities.

Physicochemical Characteristics of this compound

A foundational understanding of a molecule's physicochemical properties is paramount to predicting its solubility behavior. For this compound, while experimental data is not publicly available, we can leverage in silico predictive models to gain valuable insights.

The SMILES (Simplified Molecular Input Line Entry System) string for this compound is: O=c1ncccc1NC(COC)OC

Using this structure, we can predict key parameters that will govern its solubility:

| Property | Predicted Value | Implication for Solubility |

| Molecular Weight | 227.21 g/mol | Moderate molecular weight, generally favorable for solubility. |

| logP (Octanol-Water Partition Coefficient) | 1.25 | A positive logP suggests a degree of lipophilicity, which may limit aqueous solubility. |

| Aqueous Solubility (logS) | -2.5 to -3.0 | Predicted to be poorly soluble in water. |

| pKa (Acid Dissociation Constant) | Basic pKa ~ 2-3 | The presence of the pyridine and amine functionalities suggests the molecule will exhibit pH-dependent solubility, with increased solubility in acidic conditions due to protonation. |

These values are estimations from various in silico models and should be confirmed experimentally.

The presence of the nitro group, a strong electron-withdrawing group, and the aromatic pyridine ring contribute to the molecule's overall lipophilicity. Conversely, the secondary amine and the ether linkages in the dimethoxyethyl side chain can participate in hydrogen bonding, which may offer some enhancement to aqueous solubility. The basic nature of the pyridine and secondary amine nitrogens is a critical determinant of the compound's behavior in different pH environments.

Experimental Determination of Solubility: A Methodical Approach

A comprehensive solubility assessment involves both thermodynamic and kinetic measurements. Thermodynamic solubility represents the true equilibrium solubility of a compound, while kinetic solubility provides a measure of how readily a compound dissolves from a high-concentration stock solution (typically in DMSO) into an aqueous medium. Both are valuable in different stages of drug discovery.

I. Thermodynamic Solubility Profiling (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility, providing a measure of the equilibrium state between the dissolved and solid forms of the compound.[2][3]

Rationale: This method ensures that the system has reached a true equilibrium, providing the most accurate and reliable measure of a compound's intrinsic solubility in a given solvent system. It is crucial for lead optimization and pre-formulation studies.

Experimental Workflow:

Caption: Thermodynamic Solubility (Shake-Flask) Workflow.

Detailed Protocol:

-

Preparation of Solutions: Prepare a range of aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions, as recommended by ICH guidelines.[4][5][6] Also, prepare organic solvents relevant to your research (e.g., ethanol, DMSO).

-

Compound Addition: Add an excess of solid this compound to a series of glass vials. The excess solid is crucial to ensure saturation.[2]

-

Solvent Addition: Add a precise volume of each prepared solvent to the vials.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. It is advisable to take time points to confirm that the concentration is no longer increasing.[2][7]

-

Sample Collection and Preparation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

-

Quantification: Dilute the filtrate with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

-

Data Analysis: Construct a calibration curve using known concentrations of the compound. Use this curve to determine the concentration of the dissolved compound in the experimental samples. The solubility is reported in units such as mg/mL or µM.

II. Kinetic Solubility Profiling

Kinetic solubility is a high-throughput method often employed in the early stages of drug discovery to quickly assess the solubility of a large number of compounds.[1] It measures the concentration of a compound that remains in solution after being rapidly precipitated from a DMSO stock solution into an aqueous medium.

Rationale: This assay provides a rapid assessment of a compound's propensity to precipitate from a supersaturated solution, which is relevant for many in vitro assays that use DMSO as a co-solvent. It helps to flag compounds that may have solubility liabilities early in the discovery process.[1]

Experimental Workflow:

Caption: Kinetic Solubility Assay Workflow.

Detailed Protocol:

-

Stock Solution Preparation: Prepare a stock solution of this compound in 100% DMSO at a high concentration (e.g., 10 or 20 mM).[9]

-

Assay Plate Preparation: In a 96-well plate, add the desired aqueous buffer to each well.

-

Compound Addition: Add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the aqueous buffer in the wells. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

-

Incubation: Seal the plate and shake it at room temperature for a defined period (e.g., 1-2 hours).[7]

-

Detection: The kinetic solubility can be determined in several ways:

-

Nephelometry/Turbidimetry: Measure the light scattering caused by the formation of a precipitate.

-

Filtration/Centrifugation followed by Quantification: Separate the precipitated material by filtration or centrifugation, and then quantify the concentration of the compound remaining in the supernatant using HPLC-UV or LC-MS.[10]

-

Factors Influencing the Solubility of this compound

Several factors will influence the solubility of this compound, and understanding these is key to developing effective formulation strategies.

-

pH: As a basic compound, the solubility of this compound is expected to be highly pH-dependent.[11][12] In acidic environments (low pH), the amine and pyridine nitrogens will be protonated, forming a more polar and, therefore, more water-soluble salt. As the pH increases and the compound is deprotonated to its free base form, the solubility is expected to decrease significantly.

-

Temperature: For most solid solutes, solubility increases with temperature. This should be experimentally verified for the target compound, as the effect can vary.

-

Co-solvents: The use of co-solvents such as ethanol, propylene glycol, or polyethylene glycol can significantly enhance the solubility of poorly soluble compounds by reducing the polarity of the solvent system.

-

Polymorphism: The crystalline form of the solid compound can impact its solubility. Different polymorphs can have different lattice energies, leading to variations in their dissolution rates and equilibrium solubilities. It is important to characterize the solid form of the material being used in solubility studies.

Data Presentation and Interpretation

The results of the solubility studies should be presented in a clear and concise manner to facilitate interpretation and decision-making.

Table 1: Predicted Physicochemical Properties and Hypothetical Solubility Data for this compound

| Parameter | Value/Result |

| CAS Number | 1003947-06-5 |

| Molecular Formula | C9H13N3O4 |

| Molecular Weight | 227.21 g/mol |

| Predicted logP | 1.25 |

| Predicted Aqueous Solubility (logS) | -2.7 |

| Predicted pKa (basic) | 2.5 |

| Thermodynamic Solubility (pH 1.2) | Hypothetical: 1.5 mg/mL |

| Thermodynamic Solubility (pH 7.4) | Hypothetical: 0.05 mg/mL |

| Kinetic Solubility (pH 7.4) | Hypothetical: 50 µM |

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding and experimentally determining the solubility profile of this compound. Based on its chemical structure, the compound is predicted to be a poorly soluble weak base, with its solubility being highly dependent on pH. The detailed protocols for thermodynamic and kinetic solubility assays provide a robust starting point for its experimental characterization. A thorough understanding of its solubility behavior is a critical early step in assessing its potential as a lead compound in drug discovery. Future work should focus on obtaining experimental data to validate the in silico predictions and to further explore formulation strategies to enhance its solubility and bioavailability.

References

-

Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-43. Available at: [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Available at: [Link]

-

Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Available at: [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Available at: [Link]

-

Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5538-5542. Available at: [Link]

-

Avdeef, A. (2007). The Rise of Potentiometric pKa/Solubility Profiling in Support of Salt Form Selection. Informa Healthcare. Available at: [Link]

-

Laskin, J., et al. (2023). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Environmental Science: Atmospheres, 3(2), 263-274. Available at: [Link]

-

Daina, A., et al. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Available at: [Link]

-

European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Available at: [Link]

-

Chemistry LibreTexts. (2023). Factors Affecting Solubility. Available at: [Link]

-

Pion Inc. (n.d.). Solubility and Supersaturation. Available at: [Link]

-

Tan, A., et al. (2018). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. Pharmaceutics, 10(4), 218. Available at: [Link]

-

PubChem. (n.d.). 2-Nitropyridin-3-amine. Available at: [Link]

-

ChemAxon. (n.d.). Solubility Prediction. Available at: [Link]

-

ADMETlab 2.0. (n.d.). ADMETlab 2.0. Available at: [Link]

-

Yang, H., et al. (2019). ADMETlab: a platform for systematic ADMET evaluation based on a comprehensively collected ADMET database. Journal of Cheminformatics, 11(1), 29. Available at: [Link]

-

Pharmaffiliates. (n.d.). This compound. Available at: [Link]

-

U.S. Food and Drug Administration. (2021). M9 Biopharmaceutics Classification System- Based Biowaivers. Available at: [Link]

-

ICH. (2019). M9 Biopharmaceutics Classification System-Based Biowaivers. Available at: [Link]

-

University of Liverpool. (n.d.). Solubility and pH of amines. Available at: [Link]

-

Open Oregon Educational Resources. (n.d.). Solubility – Introductory Organic Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Solvent effects. Available at: [Link]

-

Patheon. (2024). Predictive modeling for solubility and bioavailability enhancement. Available at: [Link]

-

USP-NF. (2016). <1236> Solubility Measurements. Available at: [Link]

-

Admescope. (2025). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Available at: [Link]

-

Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Available at: [Link]

-

Pion Inc. (n.d.). Pion PULSE™ | pKa, log P, log D and solubility analyzer. Available at: [Link]

-

ResearchGate. (2025). Influence of solvents on solubility, processability, thermostability, and mechanical properties of nitrocellulose gun propellants. Available at: [Link]

-

ResearchGate. (2025). Exploring solvatochromism: a comprehensive analysis of research data of the solvent-solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. Available at: [Link]

-

Pion Inc. (n.d.). The Determination of Solubility - Pion CheqSol Explained. Available at: [Link]

-

ELTA 90. (n.d.). Pion-inc. Available at: [Link]

-

NIH. (2024). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. Available at: [Link]

-

ACS Publications. (2024). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. Available at: [Link]

-

NIH. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Available at: [Link]

-

ADMET-AI. (n.d.). ADMET-AI. Available at: [Link]

-

VLS3D. (n.d.). ADMET predictions. Available at: [Link]

-

Rowan. (n.d.). Rowan's Free Online pKa Calculator. Available at: [Link]

Sources

- 1. chemaxon.com [chemaxon.com]

- 2. mdpi.com [mdpi.com]

- 3. ADMET-AI [admet.ai.greenstonebio.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 2-((2,2-Dimethoxyethyl)amino)-N-(2-phenylethyl)acetamide | C14H22N2O3 | CID 10924680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Open source application for small molecule pKa predictions [zenodo.org]

- 7. In silico prediction of aqueous solubility: a multimodel protocol based on chemical similarity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. MoKa - pKa modelling [moldiscovery.com]

- 10. N-[2-[2-(dimethylamino)ethoxy]ethyl]-N-methyl-1,3 propanediamine | C10H25N3O | CID 18945537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. GitHub - mcsorkun/AqSolPred-web: Online solubility prediction tool (streamlit) that runs the top-performing ML model (AqSolPred). [github.com]

The Strategic Synthesis and Application of N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine: A Gateway to Novel Imidazo[1,2-a]pyridine Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for the development of new therapeutic agents is paramount. Nitrogen-containing heterocycles are a cornerstone of drug discovery, with a significant percentage of FDA-approved small-molecule drugs featuring these structural motifs.[1] Among these, the imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds, including anxiolytics, anticancer agents, and antimicrobials.[1][2][3] The strategic synthesis of functionalized precursors is a critical step in accessing the chemical diversity of this important heterocyclic system. This technical guide focuses on a key starting material, N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine , detailing its synthesis, characterization, and pivotal role in the construction of 8-nitroimidazo[1,2-a]pyridine, a versatile intermediate for further pharmaceutical development.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 1003947-06-5 | [4] |

| Molecular Formula | C₉H₁₃N₃O₄ | [4] |

| Molecular Weight | 227.21 g/mol | [4] |

| Appearance | Not Available (Expected to be a solid) | |

| Storage | 2-8°C, Refrigerator | [4] |

While specific, publicly available spectroscopic data for this compound is limited, the expected spectral characteristics can be inferred from its structure. Commercial suppliers indicate the availability of FTIR, ¹H NMR, and ¹³C NMR data for this compound.

Expected Spectroscopic Signatures:

-

¹H NMR: The spectrum is expected to show characteristic signals for the pyridyl protons, the methoxy groups of the acetal, the methylene protons, and the amine proton. The chemical shifts and coupling constants of the pyridyl protons would be influenced by the electron-withdrawing nitro group and the amino substituent.

-

¹³C NMR: The carbon spectrum would display distinct resonances for the carbons of the pyridine ring, with the carbon bearing the nitro group shifted downfield. Signals for the methoxy and methylene carbons of the dimethoxyethyl group would also be present.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the secondary amine (typically in the 3300-3500 cm⁻¹ region), C-H stretching for the aromatic and aliphatic portions, and strong asymmetric and symmetric stretching bands for the nitro group (typically around 1550-1500 cm⁻¹ and 1365-1325 cm⁻¹).

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the dimethoxyethyl side chain.

Synthesis of this compound: A Nucleophilic Aromatic Substitution Approach

The synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAAr) reaction. This common and effective method in heterocyclic chemistry involves the displacement of a leaving group on an electron-deficient aromatic ring by a nucleophile.

The logical precursors for this synthesis are 2-chloro-3-nitropyridine and aminoacetaldehyde dimethyl acetal . The electron-withdrawing nitro group at the 3-position activates the 2-position of the pyridine ring towards nucleophilic attack, making the chlorine atom a good leaving group.

Figure 1: General synthetic scheme for this compound.

Detailed Experimental Protocol

Materials:

-

2-Chloro-3-nitropyridine

-

Aminoacetaldehyde dimethyl acetal

-

Triethylamine (Et₃N) or another suitable non-nucleophilic base

-

Anhydrous ethanol (EtOH) or another suitable polar aprotic solvent

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-3-nitropyridine (1.0 eq).

-

Solvent Addition: Dissolve the starting material in anhydrous ethanol.

-

Reagent Addition: Add aminoacetaldehyde dimethyl acetal (1.1-1.5 eq) and triethylamine (1.5-2.0 eq) to the solution. The base is crucial to neutralize the hydrochloric acid generated during the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Application in Heterocyclic Synthesis: The Gateway to 8-Nitroimidazo[1,2-a]pyridine

The primary utility of this compound lies in its role as a precursor to the imidazo[1,2-a]pyridine ring system. This is achieved through an intramolecular cyclization reaction.

Figure 2: Reaction cascade for the synthesis of 8-nitroimidazo[1,2-a]pyridine.

The reaction proceeds via a three-step sequence that is often performed in a single pot:

-

Acid-catalyzed hydrolysis of the dimethyl acetal to the corresponding aldehyde.

-

Intramolecular nucleophilic attack of the pyridine ring nitrogen onto the newly formed aldehyde.

-

Dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.

Detailed Experimental Protocol for Cyclization

This is a generalized protocol and may require optimization.

Materials:

-

This compound

-

A strong acid catalyst (e.g., concentrated sulfuric acid, polyphosphoric acid, or Eaton's reagent)

-

Appropriate solvent (if necessary)

-

Standard laboratory glassware for heating and work-up

Procedure:

-

Reaction Setup: Place this compound (1.0 eq) in a round-bottom flask.

-

Acid Addition: Carefully add the acid catalyst (e.g., polyphosphoric acid) to the starting material with stirring.

-

Reaction Conditions: Heat the mixture to a temperature typically between 80-120 °C. The reaction progress should be monitored by TLC.

-

Work-up: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with a suitable base (e.g., aqueous sodium hydroxide or sodium bicarbonate solution) until the product precipitates.

-

Isolation and Purification: Collect the solid product by filtration, wash with water, and dry. The crude 8-nitroimidazo[1,2-a]pyridine can be further purified by recrystallization from an appropriate solvent (e.g., ethanol).

The Significance of the 8-Nitroimidazo[1,2-a]pyridine Scaffold in Drug Discovery

The resulting 8-nitroimidazo[1,2-a]pyridine is a valuable intermediate for the synthesis of a variety of potential therapeutic agents. The nitro group can be readily reduced to an amino group, which can then be further functionalized through various chemical transformations, including acylation, alkylation, and diazotization followed by substitution. This allows for the introduction of diverse substituents at the 8-position, enabling the exploration of structure-activity relationships in drug discovery programs.[5] The imidazo[1,2-a]pyridine core itself has been associated with a wide range of biological activities, making its derivatives attractive candidates for development as:

-

Anticancer agents [3]

-

Antimycobacterial agents [3]

-

Antiviral agents [3]

-

Central nervous system (CNS) active agents [2]

Conclusion

This compound is a strategically important starting material that provides an efficient entry into the medicinally relevant 8-nitroimidazo[1,2-a]pyridine scaffold. The synthetic route, involving a nucleophilic aromatic substitution followed by an acid-catalyzed intramolecular cyclization, is a robust and versatile method for accessing this key intermediate. The ability to further functionalize the resulting product opens up a vast chemical space for the development of novel drug candidates targeting a wide range of diseases. This guide provides a foundational understanding and practical protocols for researchers to utilize this valuable building block in their drug discovery and development endeavors.

References

- U.S. Patent US4952697A, "Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction," accessed January 23, 2026, .

-

"Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine," National Center for Biotechnology Information, accessed January 23, 2026, [Link].

-

"this compound," Pharmaffiliates, accessed January 23, 2026, [Link].

-

"Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations," MDPI, accessed January 23, 2026, [Link].

-

"Imidazo[1,2-a]pyridine synthesis," Organic Chemistry Portal, accessed January 23, 2026, [Link].

- U.S. Patent US7256295B2, "Process for producing 2,3-diamino-6-methoxypyridine," accessed January 23, 2026, .

-

"Nitropyridines in the Synthesis of Bioactive Molecules," MDPI, accessed January 23, 2026, [Link].

-

"Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities," ACS Omega, accessed January 23, 2026, [Link].

-

"Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents," ResearchGate, accessed January 23, 2026, [Link].

-

"Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review," ChemistrySelect, accessed January 23, 2026, [Link].

-

U.S. Patent US9718795B2, "(12) United States Patent," accessed January 23, 2026, [Link].

-

"Functionalization of imidazo[1,2-a]pyridines via radical reactions," Royal Society of Chemistry, accessed January 23, 2026, [Link].

-

European Patent EP3345922A1, "2, 4-DI-(NITROGEN CONTAINING GROUP) SUBSTITUTED PYRIMIDINE COMPOUND AND PREPARATION METHOD AND USE THEREOF," accessed January 23, 2026, [Link].

-

"A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles," ResearchGate, accessed January 23, 2026, [Link].

-

"Nitropyridines, Their Synthesis and Reactions," ResearchGate, accessed January 23, 2026, [Link].

-

"C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance," ResearchGate, accessed January 23, 2026, [Link].

-

"Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update," PubMed, accessed January 23, 2026, [Link].

-

"N,N-bis(2,2-dimethoxyethyl)nitrous amide," Veeprho, accessed January 23, 2026, [Link].

-

"C-13 NMR example 2," YouTube, accessed January 23, 2026, [Link].

-

"13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions," MDPI, accessed January 23, 2026, [Link].

-

"13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects," ResearchGate, accessed January 23, 2026, [Link].

- World Intellectual Property Organization Patent WO2010089773A2, "Process for preparation of nitropyridine deriv

Sources

An In-depth Technical Guide to the Synthesis and Reaction Mechanism of N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine and its Transformation to Bio-relevant Imidazo[1,2-a]pyridines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and reaction mechanism of the pivotal intermediate, N-(2,2-dimethoxyethyl)-3-nitropyridin-2-amine. The document elucidates the underlying principles of its formation via a nucleophilic aromatic substitution (SNAr) reaction and its subsequent transformation into the medicinally significant imidazo[1,2-a]pyridine scaffold. Detailed mechanistic pathways, experimental protocols, and characterization data are presented to equip researchers in drug discovery and organic synthesis with the necessary knowledge for the effective utilization of this versatile chemical entity.

Introduction

This compound is a key building block in the synthesis of a variety of heterocyclic compounds, most notably the imidazo[1,2-a]pyridine core. This fused bicyclic system is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities, including antiviral, antibacterial, analgesic, and anti-inflammatory properties. The strategic placement of the nitro group and the dimethoxyethyl side chain in the precursor molecule allows for a controlled and efficient construction of the imidazo[1,2-a]pyridine ring system. This guide will delve into the chemical intricacies of the synthesis of this compound and its subsequent conversion, providing a robust resource for scientists engaged in the development of novel therapeutics.

Part 1: Synthesis of this compound: A Nucleophilic Aromatic Substitution Approach

The primary route for the synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This reaction is a cornerstone of aromatic chemistry, enabling the displacement of a leaving group on an aromatic ring by a nucleophile.

The SNAr Mechanism: Activating the Pyridine Ring

The success of the SNAr reaction hinges on the electronic nature of the aromatic ring. The pyridine ring, being electron-deficient, is inherently more susceptible to nucleophilic attack than benzene. This reactivity is significantly enhanced by the presence of a strong electron-withdrawing group, such as the nitro group (-NO2), positioned ortho or para to the leaving group.

In the case of the synthesis of this compound, the starting material is 2-chloro-3-nitropyridine. The nitro group at the 3-position strongly activates the 2-position for nucleophilic attack by withdrawing electron density from the ring through both inductive and resonance effects. This polarization of the C-Cl bond facilitates the attack by the nucleophile, aminoacetaldehyde dimethyl acetal.

The reaction proceeds through a two-step addition-elimination mechanism:

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The nitrogen atom of aminoacetaldehyde dimethyl acetal acts as the nucleophile, attacking the carbon atom bearing the chlorine atom. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization.

-

Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion, yielding the final product, this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

-

2-Chloro-3-nitropyridine

-

Aminoacetaldehyde dimethyl acetal

-

Triethylamine (Et3N) or another suitable base

-

Anhydrous solvent (e.g., ethanol, acetonitrile, or N,N-dimethylformamide)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a solution of 2-chloro-3-nitropyridine (1.0 eq) in the chosen anhydrous solvent, add aminoacetaldehyde dimethyl acetal (1.1-1.5 eq) and triethylamine (1.2-2.0 eq).

-

The reaction mixture is stirred at a temperature ranging from room temperature to reflux, depending on the solvent and the reactivity of the substrates. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is then partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product can be purified by column chromatography on silica gel to afford this compound as a solid.

Quantitative Data:

| Parameter | Value |

| Molecular Formula | C9H13N3O4 |

| Molecular Weight | 227.22 g/mol |